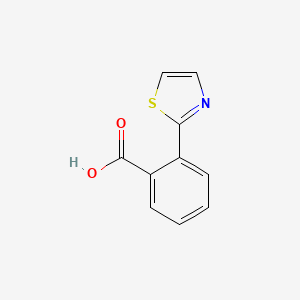

2-(1,3-Thiazol-2-yl)benzoic acid

Descripción

BenchChem offers high-quality 2-(1,3-Thiazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCVHZNITWETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310215 | |

| Record name | 2-(2-Thiazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-39-9 | |

| Record name | 2-(2-Thiazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thiazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole Containing Scaffolds in Contemporary Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation arises from its presence in a multitude of natural and synthetic compounds that exhibit a vast array of pharmacological activities. researchgate.netbohrium.com Thiazole derivatives are known to possess antimicrobial (antibacterial and antifungal), antiviral, anticancer, anti-inflammatory, and analgesic properties, among others. nih.govrjptonline.org

The versatility of the thiazole moiety is underscored by its incorporation into more than 18 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov This diverse group of pharmaceuticals includes well-known agents such as the antibacterial drug Sulfathiazole, the anti-inflammatory Meloxicam, and the antiretroviral Ritonavir. bohrium.com The structural features of the thiazole ring allow for diverse chemical modifications, making it an attractive core for the development of new therapeutic agents. nih.gov Researchers continue to explore novel synthetic routes, including environmentally friendly "green chemistry" approaches, to create new thiazole derivatives for drug discovery and materials science. bepls.com

An Overview of Benzoic Acid Derivatives in Synthetic and Biological Contexts

Benzoic acid and its derivatives are another cornerstone of synthetic and medicinal chemistry. This simple aromatic carboxylic acid serves as a fundamental building block for a wide range of molecules with significant biological effects. researchgate.net In addition to their well-established use as antimicrobial preservatives in food products, benzoic acid derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and diuretic effects. benthamscience.comijcrt.orgpreprints.org

The benzoic acid scaffold is a key component in numerous pharmaceutical drugs. Examples include the diuretic Furosemide, the local anesthetic Benzocaine, and the widely used analgesic and anti-inflammatory drug, Aspirin (a derivative of salicylic (B10762653) acid). researchgate.netpreprints.org The ability of the carboxylic acid group to participate in various chemical reactions and form stable salts makes it a versatile handle for creating extensive libraries of compounds for biological screening. ijcrt.org Research has demonstrated that synthetic modifications to the benzoic acid core can lead to potent and selective inhibitors of enzymes implicated in diseases like Alzheimer's. nih.gov

The Rationale for Focused Research on 2 1,3 Thiazol 2 Yl Benzoic Acid and Its Analogues

Direct Synthesis Approaches for the 2-(1,3-Thiazol-2-yl)benzoic Acid Scaffold

Direct approaches involve the formation of the critical bond between pre-existing thiazole and benzoic acid precursors. These methods are often favored for their straightforward nature and are typically achieved through modern catalytic cross-coupling reactions or classical nucleophilic substitutions.

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the synthesis of 2-(1,3-thiazol-2-yl)benzoic acid, palladium and nickel catalysts have been extensively used to facilitate the coupling between a thiazole ring and a benzene (B151609) ring. dntb.gov.uaorganic-chemistry.orgelsevierpure.comnih.govresearchgate.net

A prominent strategy is the direct C-H arylation of a thiazole with a 2-halobenzoic acid derivative. organic-chemistry.orgelsevierpure.com This method is highly efficient and atom-economical, as it avoids the pre-functionalization of the thiazole ring. For instance, ligand-free palladium acetate (B1210297) (Pd(OAc)₂) can effectively catalyze the direct arylation of thiazoles with aryl bromides, offering an environmentally attractive alternative to traditional methods like Suzuki, Stille, or Negishi couplings. organic-chemistry.org While highly effective for many substrates, the reactivity can be influenced by steric hindrance and the electronic properties of the starting materials. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative to palladium. dntb.gov.uaresearchgate.net These reactions can couple benzothiazoles with aryl sulfamates, avoiding the use of more expensive palladium catalysts and unstable starting materials. dntb.gov.ua Copper-catalyzed reactions, while mentioned as a possibility, are often part of multicomponent syntheses or used for specific types of couplings, such as the synthesis of substituted benzothiazoles in water. dntb.gov.ua

Table 1: Catalytic Coupling Reactions for 2-Arylthiazole Synthesis

| Catalyst System | Thiazole Precursor | Benzoic Acid Precursor | Reaction Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ (ligand-free) | Thiazole | 2-Bromobenzoic acid derivative | Direct C-H Arylation | Low catalyst loading (0.1-0.001 mol%), avoids organometallic reagents. | organic-chemistry.org |

| Palladium or Nickel catalysts | Unfunctionalized Thiazole | Aryl Halide (e.g., 2-halobenzoic acid) | Sequential C-H Couplings | Allows for programmed synthesis of various arylthiazole substitution patterns. | elsevierpure.com |

| Nickel Catalyst | Benzothiazole (B30560) | Aryl Sulfamate | Cross-Coupling | Inexpensive and reusable catalyst. | dntb.gov.uaresearchgate.net |

| Pd₂(dba)₃ / tBuBrettPhos (L1) | 2-Aminothiazole (B372263) | Aryl Bromide/Triflate | N-Arylation | Broad substrate scope with reasonable catalyst loading; useful for analogues. | nih.gov |

Nucleophilic substitution offers a classical, catalyst-free route to the target molecule. The inherent electronic properties of the thiazole ring, particularly the electron-deficient nature of the C2 position, make it a prime target for nucleophilic attack. pharmaguideline.com However, such reactions often require either a highly reactive nucleophile or activation of the thiazole ring. pharmaguideline.com

One potential pathway involves the reaction of a nucleophilic thiazole derivative (e.g., 2-lithiothiazole, generated by deprotonation with an organolithium reagent) with an electrophilic benzoic acid precursor, such as a 2-halobenzoic ester. pharmaguideline.com Conversely, a nucleophilic substitution can occur where a nucleophile derived from benzoic acid (e.g., the carboxylate or an amine derivative) attacks an activated 2-halothiazole.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org This principle can be applied to the synthesis of amide analogues, for example, by reacting a 2-aminothiazole with a benzoic acid derivative. researchgate.net

Table 2: Nucleophilic Substitution Strategies

| Thiazole Precursor | Benzoic Acid Precursor | Reaction Type | Conditions | Reference |

|---|---|---|---|---|

| 2-Lithiothiazole | 2-Halobenzoic ester | Nucleophilic Aromatic Substitution | Deprotonation with organolithium reagents. | pharmaguideline.com |

| 2-Halothiazole | 2-Aminobenzoic acid | Nucleophilic Aromatic Substitution | Requires activation of the thiazole ring or a strong nucleophile. | pharmaguideline.com |

| 2-Aminothiazole | Benzoic acid | Nucleophilic Acyl Substitution (Amide formation) | Coupling agents (e.g., DCC, EDC) to activate the carboxylic acid. | researchgate.net |

Indirect Synthetic Pathways via Precursors and Intermediates

Indirect methods construct the thiazole ring onto a pre-existing benzoic acid framework or vice-versa. These multi-step approaches, including classic named reactions and modern multicomponent strategies, provide high versatility in accessing a wide range of analogues.

The Hantzsch thiazole synthesis is arguably the most fundamental and widely used method for constructing the thiazole core. bepls.comorganic-chemistry.org The classic reaction involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.netrsc.org To generate the 2-(1,3-thiazol-2-yl)benzoic acid scaffold, one of the reactants must bear the benzoic acid moiety.

For example, the reaction can be adapted by using a 2-(bromoacetyl)benzoic acid derivative as the α-haloketone component, which then cyclizes with a simple thioamide like thiourea (B124793). Alternatively, an α-haloketone can be reacted with a thioamide derived from a benzoic acid precursor, such as 2-thioamidobenzoic acid. These adaptations allow for the direct incorporation of the benzoic acid group into the final heterocyclic structure. The reaction conditions can be modified, with some syntheses proceeding under solvent-free conditions or with the use of reusable catalysts. mdpi.comresearchgate.net

Table 3: Hantzsch-Type Synthesis Adaptations

| α-Haloketone Precursor | Thioamide Precursor | Key Feature | Reference |

|---|---|---|---|

| 2-(Bromoacetyl)benzoic acid derivative | Thiourea | Forms a 2-amino-4-(2-carboxyphenyl)thiazole derivative. | mdpi.comresearchgate.netnih.gov |

| Generic α-haloketone | 2-Thioamidobenzoic acid | Forms a 2-(substituted)-thiazol-yl)benzoic acid. | bepls.comorganic-chemistry.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Used in one-pot, multi-component variations. | mdpi.comresearchgate.net |

Reflecting the principles of green chemistry, one-pot multicomponent reactions (MCRs) have become a powerful tool for the efficient synthesis of complex molecules like thiazole-benzoic acid conjugates. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, minimizing waste and simplifying purification. ijcce.ac.irnih.govnih.gov

A typical MCR for thiazole synthesis might involve the condensation of an α-haloketone, a source of the thioamide functional group (such as thiosemicarbazide (B42300) or thiourea), and a carbonyl compound. acgpubs.org To produce a thiazole-benzoic acid derivative, a benzaldehyde (B42025) carrying a carboxylic acid group could be used as one of the components. mdpi.comresearchgate.net For instance, an efficient synthesis of thiazole derivatives has been developed via a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds, which could include carboxy-substituted aldehydes. acgpubs.org These methods are prized for their high step and atom economy. ijcce.ac.ir

Table 4: One-Pot Multicomponent Strategies

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|---|

| α-Haloketone (with benzoic acid moiety) | Thiosemicarbazide | Substituted Aldehyde | Orthophosphoric acid | Substituted thiazole-benzoic acid analogue. | ijcce.ac.ir |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehyde (with COOH group) | Silica (B1680970) supported tungstosilisic acid | Hantzsch-type thiazole derivative. | mdpi.comresearchgate.net |

| Primary Amine | Carbon Disulfide | α-Halogenoketone (with benzoic acid moiety) | Two-step, one-pot potential | Thiazolium precatalyst structure. | chemrxiv.org |

This versatile strategy involves the chemical modification of a starting molecule that already contains either the thiazole or the benzoic acid ring.

Derivatization from a Benzoic Acid Precursor: A common approach starts with a substituted aminobenzoic acid. researchgate.net For example, a multi-step synthesis can be employed where an aminobenzoic acid is first converted to its ester. This ester then reacts with chloroacetyl chloride to form an α-chloroamide intermediate. Subsequent reaction with thiourea leads to the formation of the 2-aminothiazole ring attached to the benzoic acid framework. researchgate.net Another route involves the reaction of 2-aminobenzenethiol with 4-aminobenzoic acid in polyphosphoric acid at high temperatures to form 2-(4-aminophenyl)benzothiazole, which is a related structural analogue. nih.gov

Derivatization from a Thiazole Precursor: Starting with a pre-formed thiazole, the benzoic acid moiety can be introduced through various functional group transformations. For example, a 2-arylaminothiazole, synthesized via palladium-catalyzed N-arylation, could have the aryl group further modified to include a carboxylic acid. nih.gov Another method involves the hydrolysis of a nitrile or ester group on a phenyl ring already attached to the thiazole at the 2-position. For instance, the reaction of 2-aminobenzenethiol with aryl aldehydes can produce 2-arylbenzothiazoles, which could then be derivatized. dntb.gov.ua

Table 5: Derivatization Strategies

| Starting Moiety | Key Synthetic Steps | Intermediate/Final Product Type | Reference |

|---|---|---|---|

| Aminobenzoic acid | 1. Esterification 2. Reaction with Chloroacetyl chloride 3. Cyclization with Thiourea | 2-Aminothiazole ring from an amino benzoic acid. | researchgate.net |

| 2-Aminobenzenethiol | Reaction with 4-aminobenzoic acid in PPA. | 2-(Aminophenyl)benzothiazole analogue. | nih.gov |

| 2-Aminothiazole | Pd-catalyzed N-arylation with a halo-aryl ester, followed by hydrolysis. | Building the benzoic acid moiety onto the thiazole. | nih.gov |

| Nitro-substituted thiobenzanilides | 1. Jacobson synthesis to nitrophenyl-benzothiazole 2. Reduction of nitro group | Synthesis of 2-(aminophenyl)benzothiazole scaffold. | nih.gov |

Green Chemistry and Sustainable Synthetic Routes for 2-(1,3-Thiazol-2-yl)benzoic Acid Analogues

The development of environmentally benign synthetic methodologies for heterocyclic compounds, such as analogues of 2-(1,3-thiazol-2-yl)benzoic acid, is a focal point of contemporary chemical research. Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Key strategies in this endeavor include the use of heterogeneous catalysts for their ease of separation and recyclability, and microwave-assisted synthesis for its rapid and efficient heating.

Heterogeneous Catalysis (e.g., functionalized magnetic nanoparticles)

Heterogeneous catalysis offers a sustainable alternative to traditional homogeneous catalysis in the synthesis of thiazole analogues. The use of solid-supported catalysts, particularly those based on functionalized magnetic nanoparticles, has gained significant traction. These catalysts can be easily recovered from the reaction mixture using an external magnet, allowing for their reuse over multiple reaction cycles without a significant loss of catalytic activity. This not only reduces catalyst waste but also simplifies product purification.

One notable example involves the use of a copper(II) complex immobilized on magnetic nanoparticles, specifically Fe₃O₄@SiO₂-Bipyridine-CuCl₂, as an eco-friendly catalyst for the synthesis of thiazole derivatives. jsynthchem.com This catalyst has been successfully employed in the condensation reaction between benzothioamide or benzamide derivatives and 2-bromoacetophenone (B140003) derivatives in ethanol (B145695) under reflux conditions. jsynthchem.com The Fe₃O₄ core provides the magnetic separability, while the silica shell (SiO₂) offers a stable platform for the functionalization with a bipyridine ligand that chelates the active copper(II) catalytic centers. jsynthchem.com Research has shown that this nanocatalyst can be recovered and reused for at least seven consecutive cycles without a significant drop in its catalytic efficacy. jsynthchem.com

Another advanced heterogeneous catalyst is a Fe₃O₄@SiO₂-APA/OCA-CuCl₂ nanocomposite. figshare.comresearchgate.net This catalyst has demonstrated high activity in the three-component synthesis of 2,4-substituted thiazoles from phenylmethanamines, 2-phenylacetaldehyde derivatives, and elemental sulfur under mild conditions and in a green solvent. figshare.comresearchgate.net The key advantages of this method include high yields of the thiazole products, short reaction times (under four hours), and the straightforward separation of the catalyst for reuse. figshare.comresearchgate.net

The synthesis of thiazole derivatives has also been achieved using a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a green biocatalyst. mdpi.com This heterogeneous catalyst, in conjunction with ultrasonic irradiation, has been effective in the synthesis of novel thiazoles, showcasing high yields and the potential for catalyst recycling. mdpi.com

Below is a table summarizing the use of functionalized magnetic nanoparticles in the synthesis of thiazole analogues.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reusability |

| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Benzothioamide, 2-Bromoacetophenone | Ethanol | Reflux, 10 h | High | 7 cycles |

| Fe₃O₄@SiO₂-APA/OCA-CuCl₂ | Phenylmethanamine, 2-Phenylacetaldehyde, S₈ | Green Solvent | Mild, < 4 h | Very High | High |

| PIBTU-CS Hydrogel | Thiosemicarbazone derivative, Hydrazonoyl halides/α-Haloketones | Ethanol | Ultrasonic irradiation, 50 °C, 20 min | High | Multiple times |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity. The direct and uniform heating of the reaction mixture by microwave irradiation often leads to a reduction in side reactions and energy consumption. nih.govijprdjournal.com

The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted protocols. For instance, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been reported, utilizing microwave irradiation in the presence of chitosan as a heterogeneous basic biocatalyst. nih.gov This method provides the desired products in high yields with short reaction times. nih.gov

In another example, the synthesis of 2-amino-1,3-thiazoles from primary and secondary alcohols has been accomplished under microwave irradiation. organic-chemistry.org This process employs trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorine source, with TEMPO as a co-oxidant and thiourea as the nitrogen and sulfur source. The entire conversion is completed within 25-45 minutes. organic-chemistry.org

Furthermore, a catalyst-free multicomponent domino reaction for the synthesis of trisubstituted thiazoles has been developed using microwave irradiation in water, a green solvent. bepls.com This approach offers the advantages of short reaction times, high yields, and the avoidance of harmful organic solvents and catalysts. bepls.com The one-pot synthesis of hydrazinylthiazole derivatives has also been effectively carried out using microwave assistance. researchgate.net

The following table provides an overview of microwave-assisted synthetic protocols for thiazole analogues.

| Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Reaction Time | Yield (%) |

| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Chitosan | Ethanol | 500 W, 150 °C | 4-8 min | High |

| Alcohols, Thiourea | TCCA, TEMPO | Not specified | Not specified | 25-45 min | Up to 95% |

| Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | None | Water | Not specified | Not specified | Good to Very Good |

| Acetyl pyrazole, Thiosemicarbazide, Hydrazonoyl halides | Triethylamine | Dioxane | 500 W, 150 °C | 3 min | Not specified |

X-ray Crystallography and Solid-State Analysis

A comprehensive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is paramount to predicting and controlling the physicochemical properties of a compound. X-ray crystallography stands as the definitive technique for this purpose.

Single-Crystal X-ray Diffraction Studies

Despite the importance of 2-(1,3-thiazol-2-yl)benzoic acid, a detailed search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, precise data regarding its crystal system, space group, unit cell dimensions, and the intramolecular bond lengths and angles remain undetermined. Such a study would be invaluable for definitively establishing the conformation of the molecule in the solid state, particularly the dihedral angle between the thiazole and benzene rings.

For related compounds, such as N-(1,3-thiazol-2-yl)benzamide, crystallographic studies have revealed the existence of multiple polymorphs with distinct hydrogen-bonding patterns and molecular conformations. nih.govchemicalbook.com This highlights the structural versatility within this class of compounds and underscores the need for a dedicated crystallographic analysis of 2-(1,3-thiazol-2-yl)benzoic acid.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure, the analysis of intermolecular interactions in 2-(1,3-thiazol-2-yl)benzoic acid must be inferred from the behavior of analogous structures. The presence of a carboxylic acid group strongly suggests the formation of robust hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. wikipedia.org These dimers are characterized by two strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

Polymorphism and Co-Crystallization Studies

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, has profound implications for its physical properties. Studies on related thiazole derivatives, such as N-(1,3-thiazol-2-yl)benzamide, have demonstrated the existence of different polymorphs. nih.govchemicalbook.com This suggests that 2-(1,3-thiazol-2-yl)benzoic acid may also exhibit polymorphic behavior, although no specific studies have been reported to date.

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the thiazole nitrogen and the carbonyl oxygen) makes 2-(1,3-thiazol-2-yl)benzoic acid an excellent candidate for co-crystallization studies. Co-crystals are multi-component crystals held together by non-covalent interactions. The formation of co-crystals with other molecules, particularly other active pharmaceutical ingredients or excipients, can be a powerful strategy to modify physicochemical properties. The co-crystallization of carboxylic acids with thiazole derivatives has been explored, often resulting in the formation of salts or co-crystals with distinct hydrogen-bonding motifs. researchgate.netresearchgate.net However, specific co-crystallization studies involving 2-(1,3-thiazol-2-yl)benzoic acid have not been found in the reviewed literature.

Spectroscopic Investigations

Spectroscopic techniques provide detailed information about the electronic and vibrational states of a molecule, offering insights into its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole and benzene rings. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the carboxylic acid and the thiazole ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. docbrown.info

The ¹³C NMR spectrum would provide information on each unique carbon environment. The carbonyl carbon of the carboxylic acid would be expected to resonate at a significantly downfield chemical shift. tbzmed.ac.ir The chemical shifts of the aromatic and thiazole carbons would also provide valuable structural information. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be instrumental in unambiguously assigning the proton and carbon signals, but no such studies have been reported for this specific compound.

Infrared (IR) Spectroscopy

Specific, published IR spectroscopic data for 2-(1,3-thiazol-2-yl)benzoic acid is not available. However, the expected characteristic vibrational frequencies can be predicted based on its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear as a strong absorption band around 1700 cm⁻¹. docbrown.infonist.gov

The spectrum would also feature absorptions corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the carboxylic acid. The presence of the thiazole ring would contribute its own characteristic vibrations. A comprehensive analysis of an experimental IR spectrum would provide a valuable fingerprint for the compound and confirm the presence of its key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Detailed High-Resolution Mass Spectrometry (HRMS) data for 2-(1,3-Thiazol-2-yl)benzoic acid, including precise mass-to-charge ratio (m/z) measurements and molecular formula confirmation, are not available in the reviewed literature. This technique would be crucial for unequivocally determining the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Specific experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for 2-(1,3-Thiazol-2-yl)benzoic acid are not found in the available resources. This analysis would typically provide information on the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which are related to the electronic transitions within the molecule's chromophoric system. Without experimental spectra, a discussion of its specific electronic properties and transitions remains speculative.

Computational Chemistry and Theoretical Studies of 2 1,3 Thiazol 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of molecular properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry OptimizationDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(1,3-Thiazol-2-yl)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization).nih.govThese calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise molecular architecture.

In studies of related benzoic acid derivatives, DFT has been successfully used to optimize crystal structures and compare them with experimental X-ray diffraction data. libretexts.org For instance, research on other heterocyclic benzoic acid compounds has demonstrated a good correlation between calculated and experimental structural parameters. bas.bg Such an analysis for 2-(1,3-Thiazol-2-yl)benzoic acid would be the first step in any computational investigation.

Conformational Analysis and Energy MinimizationThe presence of a single bond connecting the thiazole (B1198619) and benzoic acid rings allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis is employed to identify the most stable conformer, which is the one with the minimum energy. This is critical as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

For similar bi-aryl systems, computational methods are used to calculate the potential energy surface as a function of the torsional angle between the two rings. This helps in identifying the energy barriers to rotation and the most stable, low-energy conformations. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule.wikipedia.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).uni.lu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. libretexts.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. wikipedia.org For 2-(1,3-Thiazol-2-yl)benzoic acid, calculating the energies and visualizing the distribution of the HOMO and LUMO would provide insights into its reactivity and potential interaction sites for chemical reactions. For example, in a study on a different benzoic acid derivative, the HOMO was found to be localized on the substituted aromatic ring, while the LUMO was on the indole (B1671886) side, indicating distinct regions for nucleophilic and electrophilic attack. bas.bg

A hypothetical data table for FMO analysis is presented below, based on typical values for similar organic molecules.

| Parameter | Calculated Value (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Note: These values are illustrative and not based on actual experimental or calculated data for 2-(1,3-Thiazol-2-yl)benzoic acid. |

Molecular Modeling and Dynamics

Molecular modeling techniques simulate the behavior of a molecule, often in a biological context, to predict its interactions and stability.

Molecular Docking Simulations for Ligand-Target InteractionsMolecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).nih.govThis method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If 2-(1,3-Thiazol-2-yl)benzoic acid were to be investigated as a potential inhibitor of an enzyme, molecular docking would be used to fit it into the enzyme's active site. The simulation scores the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. bas.bg Studies on other thiazole and benzoic acid derivatives have successfully used docking to predict their potential as inhibitors for various targets, such as tubulin or proteases. nih.gov The results are often presented in terms of a binding energy or docking score, with more negative values indicating a more favorable interaction.

Below is an example of a data table that could be generated from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase | -8.2 | LYS76, GLU91, LEU128 |

| Example Protease | -7.5 | HIS41, CYS145, GLY143 |

| Note: This table is for illustrative purposes only. The target proteins and values are hypothetical. |

Molecular Dynamics Simulations for Conformational Stability and BindingMolecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time.uni.luAn MD simulation would track the movements of every atom in 2-(1,3-Thiazol-2-yl)benzoic acid, and its potential complex with a target protein, over a period of nanoseconds. This allows for the assessment of the conformational stability of the molecule and the stability of its binding to a receptor.researchgate.net

MD simulations can validate the results of molecular docking by showing whether the predicted binding pose is stable over time in a simulated physiological environment. uni.lu Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates stability, and the analysis of intermolecular interactions throughout the simulation.

Advanced Computational Analyses

Advanced computational methods allow for a detailed exploration of the subtle forces and electronic effects that govern the properties and potential biological activity of 2-(1,3-Thiazol-2-yl)benzoic acid.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the types and relative importance of different non-covalent contacts that stabilize the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like 2-(1,3-Thiazol-2-yl)benzoic acid, the fingerprint plot is expected to be dominated by several key contacts:

H⋯H Interactions: Typically, these are the most abundant contacts, appearing as a large, diffuse region in the fingerprint plot, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.gov

O⋯H/H⋯O Interactions: These correspond to hydrogen bonds, primarily involving the carboxylic acid group. The potential for dimerization of the carboxylic acid moieties via strong O-H⋯O hydrogen bonds would be represented by sharp "spikes" in the fingerprint plot.

N⋯H/H⋯N and S⋯H/H⋯S Interactions: The nitrogen and sulfur atoms of the thiazole ring are expected to act as hydrogen bond acceptors, leading to distinct features in the fingerprint plot. nih.gov Studies on similar thiazole compounds have shown these interactions to be significant. nih.govtandfonline.com

π–π Stacking: Interactions between the aromatic benzoic acid ring and the thiazole ring of adjacent molecules could also play a role in the crystal packing, appearing as characteristic features in the fingerprint plots.

Table 1: Predicted Major Intermolecular Contacts for 2-(1,3-Thiazol-2-yl)benzoic acid from Hirshfeld Surface Analysis and Their Expected Percentage Contribution.

| Interatomic Contact | Predicted Contribution (%) | Description |

| H···H | ~35-45% | General van der Waals forces. nih.gov |

| O···H/H···O | ~15-25% | Primarily from carboxylic acid hydrogen bonding. |

| N···H/H···N | ~10-15% | Hydrogen bonding involving the thiazole nitrogen. nih.govtandfonline.com |

| S···H/H···S | ~5-10% | Weaker interactions with the thiazole sulfur. nih.govtandfonline.com |

| C···H/H···C | ~5-10% | Interactions involving the aromatic rings. nih.gov |

| Other (C···C, C···N, etc.) | ~5-10% | π-stacking and other weak contacts. |

Note: The percentage contributions are estimations based on published data for structurally related thiazole and benzoic acid derivatives and are subject to variation based on the actual crystal packing.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing insights into bonding, lone pairs, and the stabilizing effects of electron delocalization. This method quantifies the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these hyperconjugative interactions. mdpi.com

For 2-(1,3-Thiazol-2-yl)benzoic acid, several key electronic interactions are anticipated:

Intramolecular Hydrogen Bonding: A significant interaction is expected between the lone pair of the thiazole nitrogen atom and the antibonding orbital of the O-H bond of the carboxylic acid group, or between the carbonyl oxygen and a hydrogen on the thiazole ring, depending on the conformation. This would be reflected by a substantial E(2) value.

Hyperconjugative Interactions: Delocalization of electron density from lone pairs on the oxygen, nitrogen, and sulfur atoms to adjacent antibonding orbitals (e.g., n → σ* or n → π) further stabilizes the molecule. For instance, the delocalization from the oxygen lone pairs of the carboxylic acid to the C=O π orbital is a typical and strong interaction.

Table 2: Predicted Key NBO Interactions and Stabilization Energies (E(2)) for 2-(1,3-Thiazol-2-yl)benzoic acid.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| π(C-C)benzoic | π(C-C)thiazole | > 15 | π-conjugation |

| n(N)thiazole | σ(O-H)acid | > 5 | Intramolecular H-bond |

| n(O)carbonyl | π(C=O)acid | > 30 | Lone pair delocalization |

| n(S)thiazole | π(C=N)thiazole | > 10 | Lone pair delocalization |

Note: The E(2) values are illustrative and based on general principles and data from studies on other thiazole and benzoic acid derivatives. mdpi.comtaylorfrancis.comresearchgate.net The actual values would depend on the specific geometry and computational level of theory.

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a powerful tool for visualizing weak and non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. The resulting 3D plots show isosurfaces colored to indicate the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For 2-(1,3-Thiazol-2-yl)benzoic acid, an NCI analysis would likely reveal:

A prominent blue or bluish-green disc-shaped isosurface between the carboxylic acid's hydroxyl group and the thiazole's nitrogen atom, confirming a significant intramolecular hydrogen bond in a folded conformation.

Broad, faint green surfaces between the two aromatic rings, indicating weak van der Waals interactions that contribute to stabilizing the relative orientation of the rings.

If two molecules were to form a carboxylic acid dimer, a large blue isosurface would appear between the two interacting acid groups, signifying strong hydrogen bonding.

A 2D plot of the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue would show distinct spikes in the low-density, low-gradient region, which are characteristic of non-covalent interactions. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models, often employing machine learning algorithms, are used to predict these properties based on the molecular structure. researchgate.net

For 2-(1,3-Thiazol-2-yl)benzoic acid, a predictive ADME analysis using tools like SwissADME or pkCSM would provide valuable data. dntb.gov.ua Based on its structural features, the following predictions can be anticipated:

Lipophilicity (LogP): The combination of a polar carboxylic acid group and a moderately polar thiazole ring with a nonpolar benzene (B151609) ring would likely result in a balanced LogP value, which is favorable for drug-likeness.

Aqueous Solubility: The presence of the carboxylic acid group should impart reasonable aqueous solubility, particularly at physiological pH where it would be deprotonated.

Gastrointestinal (GI) Absorption: The molecule's moderate size and polarity suggest it would likely have good passive gastrointestinal absorption. nih.gov

Blood-Brain Barrier (BBB) Permeation: Generally, molecules with polar functional groups like carboxylic acids are less likely to cross the blood-brain barrier. dntb.gov.uanih.gov

Drug-Likeness: The compound is expected to adhere to Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound. nih.gov

Table 3: Predicted ADME Properties for 2-(1,3-Thiazol-2-yl)benzoic acid.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight ( g/mol ) | ~219.24 | Complies with Lipinski's rule (<500). |

| LogP (octanol/water) | 1.5 - 3.0 | Indicates balanced solubility. |

| Topological Polar Surface Area (TPSA) | 70 - 90 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3-4 | Complies with Lipinski's rule (≤10). |

| GI Absorption | High | Favorable for oral administration. nih.gov |

| BBB Permeation | Low | Unlikely to cause central nervous system side effects. dntb.gov.ua |

Note: These values are estimations based on the molecular structure and typical predictions for similar compounds. dntb.gov.uanih.govacs.org Actual experimental values may vary.

In Vitro Biological Activity and Mechanistic Investigations of 2 1,3 Thiazol 2 Yl Benzoic Acid Analogues

Antimicrobial Research

The proliferation of drug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Analogues of 2-(1,3-Thiazol-2-yl)benzoic acid have emerged as a promising area of investigation in this field.

Antibacterial Efficacy Studies against Specific Bacterial Strains

A number of studies have highlighted the potential of thiazole (B1198619) derivatives as effective antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain novel N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity. One such derivative, with an isopropyl substitution, exhibited a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans rsc.org.

Furthermore, research into 2-arylbenzothiazole analogues has revealed significant antibacterial action. Specific derivatives have shown excellent activity against Enterococcus faecalis and Klebsiella pneumoniae, with MIC values around 1 µM, which is noteworthy when compared to the reference drug ciprofloxacin (MIC = 2.93 µM) nih.gov. Additionally, benzothiazole (B30560) derivatives incorporating a pyrazole-thiazole hybrid structure have demonstrated considerable efficacy, particularly against Bacillus subtilis, with one compound exhibiting an MIC of 1.9 µg/mL, comparable to ciprofloxacin's 0.9 µg/mL nih.gov.

Other studies on thiazolidinone derivatives of benzothiazole have also reported promising antibacterial activity against strains like Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09 to 0.18 mg/mL nih.gov. A particular benzothiazole-isatin derivative showed excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), surpassing the efficacy of ciprofloxacin in the case of E. coli nih.gov.

| Compound Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | 3.9 µg/mL | rsc.org |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative | Acinetobacter xylosoxidans | 3.9 µg/mL | rsc.org |

| 2-Arylbenzothiazole analogue | Enterococcus faecalis | ~1 µM | nih.gov |

| 2-Arylbenzothiazole analogue | Klebsiella pneumoniae | ~1.04 µM | nih.gov |

| Pyrazole-thiazole hybrid of benzothiazole | Bacillus subtilis | 1.9 µg/mL | nih.gov |

| Thiazolidinone derivative of benzothiazole | Pseudomonas aeruginosa | 0.09–0.18 mg/mL | nih.gov |

| Thiazolidinone derivative of benzothiazole | Escherichia coli | 0.09–0.18 mg/mL | nih.gov |

| Benzothiazole-isatin derivative | Escherichia coli | 3.1 µg/mL | nih.gov |

| Benzothiazole-isatin derivative | Pseudomonas aeruginosa | 6.2 µg/mL | nih.gov |

Antifungal Efficacy Studies against Fungal Pathogens

In addition to their antibacterial properties, thiazole derivatives have been investigated for their efficacy against fungal pathogens. The rising incidence of fungal infections, coupled with the emergence of antifungal resistance, underscores the need for new therapeutic options.

Research on 1,3-thiazole and benzo[d]thiazole derivatives has demonstrated their potential as antifungal agents. Certain derivatives have shown significant activity against Aspergillus niger, with MIC values ranging from 50 to 75 µg/mL nih.gov. In another study, 2-aminobenzoic acid derivatives exhibited antifungal activity against a clinical ocular isolate of Candida albicans, with some compounds showing a minimum inhibitory concentration (MIC) of 70 µg/mL mdpi.com. Furthermore, novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid have been screened for their antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans researchgate.net.

| Compound Type | Fungal Pathogen | MIC Value | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivative | Aspergillus niger | 50–75 µg/mL | nih.gov |

| 2-Aminobenzoic acid derivative | Candida albicans (ocular isolate) | 70 µg/mL | mdpi.com |

Antitubercular Activity Investigations (e.g., against Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of mortality from an infectious disease worldwide. The development of new antitubercular drugs is a critical public health priority, especially with the rise of multidrug-resistant strains.

Thiazole and its derivatives have shown promise in this area. One study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives found that several compounds inhibited the growth of M. tuberculosis H37Rv with MIC values ranging from 50 to 100 µg/mL rsc.org. Another investigation into a novel benzothiazolthiazolidine derivative, 11726172, reported a potent MIC of 0.25 µg/mL against M. tuberculosis nih.gov. The activity of this compound was enhanced in the presence of copper ions nih.gov. Furthermore, studies on benzoic acid derivatives as prodrugs for tuberculosis treatment have also shown antimycobacterial activity against M. tuberculosis mdpi.com.

| Compound Type | Mycobacterium Strain | MIC Value | Reference |

|---|---|---|---|

| Acetylene containing 2-(2-hydrazinyl)thiazole derivative | Mycobacterium tuberculosis H37Rv | 50–100 µg/mL | rsc.org |

| Benzothiazolthiazolidine derivative (11726172) | Mycobacterium tuberculosis | 0.25 µg/mL | nih.gov |

| Benzimidazolium salt (7h) | Mycobacterium tuberculosis H37Rv | 2 µg/mL | nih.gov |

Anti-Inflammatory Potential and Related Biochemical Pathways

Chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research. Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.

Studies have investigated new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. Virtual screening of these derivatives against the oxygenase domain of iNOS suggested that they all bind to the active site, potentially reducing nitric oxide (NO) synthesis by blocking the binding of L-arginine mdpi.com. Furthermore, some 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs nih.gov. Other research has focused on 4-substituted thiazole analogues of indomethacin, which have also been found to be selective inhibitors of COX-2 nih.gov.

Anticancer Activity in Cellular Models

The search for more effective and less toxic anticancer agents is a cornerstone of oncological research. Thiazole-containing compounds have demonstrated significant potential in this arena, with several derivatives exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity and Antiproliferative Studies in Various Cancer Cell Lines

A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and their acetoxy derivatives have been synthesized and evaluated for their in vitro cytotoxic activity. One compound, in particular, demonstrated significant inhibitory concentrations (IC50) of 2.57 ± 0.16 µM in the MCF-7 breast cancer cell line and 7.26 ± 0.44 µM in the HepG2 liver cancer cell line researchgate.net. Another study on thiazole-conjugated amino acid derivatives reported that several compounds exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some displaying IC50 values in the range of 2.07–8.51 μM researchgate.net.

Furthermore, research on new thiazole derivatives as potential VEGFR-2 inhibitors has identified compounds with potent cytotoxic activity against the MDA-MB-231 breast cancer cell line. One 3-nitrophenylthiazole derivative displayed a particularly low IC50 value of 1.21 μM mdpi.com. Studies on benzothiazole derivatives have also revealed promising anticancer activity. For example, a pyridine-containing piperazine benzothiazole derivative showed remarkable cytotoxicity with GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM for HCT-116 (colorectal), MCF-7 (breast), and HUH-7 (hepatocellular) cancer cell lines, respectively rsc.org.

| Compound Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 µM | researchgate.net |

| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 ± 0.44 µM | researchgate.net |

| Thiazole-amino acid hybrid derivative | A549 (Lung) | 2.07–8.51 μM | researchgate.net |

| Thiazole-amino acid hybrid derivative | HeLa (Cervical) | 2.07–8.51 μM | researchgate.net |

| Thiazole-amino acid hybrid derivative | MCF-7 (Breast) | 2.07–8.51 μM | researchgate.net |

| 3-Nitrophenylthiazole derivative | MDA-MB-231 (Breast) | 1.21 μM | mdpi.com |

| Pyridine containing piperazine benzothiazole derivative | HCT-116 (Colorectal) | 7.9 µM | rsc.org |

| Pyridine containing piperazine benzothiazole derivative | MCF-7 (Breast) | 9.2 µM | rsc.org |

| Pyridine containing piperazine benzothiazole derivative | HUH-7 (Hepatocellular) | 3.1 µM | rsc.org |

Mechanistic Investigations of Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of damaged or cancerous cells. Several analogues of 2-(1,3-Thiazol-2-yl)benzoic acid have been investigated for their ability to trigger this process and to modulate the cell cycle, thereby halting the proliferation of cancer cells.

One study focused on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones. Among these, compound 4c was identified as a potent inducer of apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with compound 4c led to a significant increase in the percentage of cells in both early and late stages of apoptosis. mdpi.com Specifically, early apoptosis increased by 22.39% and late apoptosis by 9.51% compared to untreated control cells. mdpi.com

Mechanistically, the pro-apoptotic effects of certain thiazole-based compounds have been linked to their influence on the Bcl-2 family of proteins, which are key regulators of apoptosis. mdpi.commdpi.com For instance, some derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously up-regulating pro-apoptotic proteins such as Bax and Bak. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and activates the caspase cascade, ultimately leading to cell death. nih.gov For example, compounds 8g and 12e demonstrated a significant increase in the expression of the pro-apoptotic protein Bax by 3.864 and 2.834 folds, respectively, while concurrently down-regulating the anti-apoptotic protein Bcl-2 to 0.31 and 0.415 folds of the control. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle. Compound 4c , for instance, was found to cause cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com This was evidenced by an accumulation of cells in the pre-G1 phase, with a 37.36% increase compared to the 2.02% observed in untreated cells. mdpi.com Such a blockage of the cell cycle prevents cancer cells from progressing through the division process, thereby inhibiting tumor growth.

Table 1: Effect of Thiazole Analogue 4c on Apoptosis and Cell Cycle in MCF-7 Cells

| Parameter | Untreated Control (%) | Treated with 4c (%) | Fold Increase |

|---|---|---|---|

| Early Apoptosis | 0.51 | 22.39 | 43.9 |

| Late Apoptosis | 0.29 | 9.51 | 32.8 |

| Cells in Pre-G1 Phase | 2.02 | 37.36 | 18.5 |

Enzyme Inhibition Relevant to Cancer Pathways (e.g., DNA gyrase, Dihydroorotase, tyrosyl-tRNA synthetase)

Analogues of 2-(1,3-Thiazol-2-yl)benzoic acid have demonstrated inhibitory activity against several enzymes that are crucial for the survival and proliferation of cancer cells.

DNA Gyrase: While not a primary target in human cancer cells, DNA gyrase is a vital enzyme in bacteria, and its inhibition is a key mechanism of certain antibiotics that also exhibit anticancer properties. The thiazole scaffold has been incorporated into compounds designed to inhibit this enzyme.

Dihydroorotase: Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. A series of benzylidenehydrazinyl-substituted thiazole derivatives were designed as potent inhibitors of hDHODH. nih.gov The carboxyl group of the benzoic acid moiety in these compounds was found to form a salt bridge with the side chain of a key amino acid in the ubiquinone-binding site of the enzyme, contributing to their high binding affinity. nih.gov Notably, compounds 19 and 30 from this series exhibited IC₅₀ values in the double-digit nanomolar range, indicating potent inhibition of hDHODH. nih.gov

Tyrosyl-tRNA Synthetase: Tyrosyl-tRNA synthetase (TyrRS) is an enzyme essential for protein synthesis. While specific studies on the inhibition of TyrRS by 2-(1,3-Thiazol-2-yl)benzoic acid analogues are limited, the broader class of thiazole-containing compounds has been investigated as inhibitors of aminoacyl-tRNA synthetases. nih.gov This suggests that the 2-(1,3-Thiazol-2-yl)benzoic acid scaffold could be a promising starting point for the development of novel TyrRS inhibitors. nih.gov

Table 2: Inhibitory Activity of Benzylidenehydrazinyl-Substituted Thiazole Derivatives against hDHODH

| Compound | IC₅₀ (nM) |

|---|---|

| 19 | Double-digit nanomolar range |

| 30 | Double-digit nanomolar range |

Metabolic Pathway Modulation

Glucokinase Activation Studies and Anti-Diabetic Potential

Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis, and its activation is a therapeutic strategy for the treatment of type 2 diabetes. A series of thiazol-2-yl benzamide (B126) derivatives, which are structurally related to 2-(1,3-Thiazol-2-yl)benzoic acid, have been synthesized and evaluated as potential glucokinase activators. researchgate.net

In an in vitro enzymatic assay, several of these synthesized compounds demonstrated good glucokinase activation. researchgate.net Specifically, compounds 1 , 2 , 5 , and 8 showed activation folds ranging from 1.48 to 1.83. researchgate.net This indicates their ability to enhance the enzymatic activity of glucokinase, which would be expected to lead to increased glucose uptake and metabolism.

Table 3: In Vitro Glucokinase Activation by Thiazol-2-yl Benzamide Derivatives

| Compound | Activation Fold |

|---|---|

| 1 | 1.48 - 1.83 |

| 2 | 1.48 - 1.83 |

| 5 | 1.48 - 1.83 |

| 8 | 1.48 - 1.83 |

Protease Inhibition Studies

Proteases are a class of enzymes involved in a wide range of physiological and pathological processes, including cancer and viral infections. A novel small-molecule furin protease inhibitor featuring a 1,3-thiazol-2-ylaminosulfonyl scaffold has been identified. This compound, N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, demonstrated an IC₅₀ value of 17.58 μM against furin.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Thiazole and benzothiazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. Several synthesized benzothiazole derivatives have shown significant radical scavenging potential in these assays.

The mechanism of free radical scavenging by phenolic compounds, which can be part of the 2-(1,3-Thiazol-2-yl)benzoic acid analogue structure, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT). Another possible mechanism is sequential proton loss electron transfer (SPLET).

Investigation of Molecular Interactions with Biomolecules (e.g., DNA binding, protein interactions)

The biological activity of 2-(1,3-Thiazol-2-yl)benzoic acid analogues is underpinned by their molecular interactions with various biomolecules, including proteins and DNA.

Protein Interactions: Several studies have elucidated the interactions of thiazole-containing compounds with protein kinases. For example, 2-aminothiazole (B372263) derivatives have been identified as allosteric modulators of protein kinase CK2. The benzoic acid moiety of these compounds plays a crucial role in their binding affinity, with the position of the carboxylate group being critical for specific interactions within the allosteric binding pocket.

DNA Binding: While direct DNA binding studies for 2-(1,3-Thiazol-2-yl)benzoic acid itself are not extensively reported, related benzothiazole derivatives have been shown to interact with DNA. Some of these compounds are believed to exert their anticancer effects by interfering with DNA and stimulating cell cycle arrest.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 2-(1,3-thiazol-2-yl)benzoic acid and its derivatives is intrinsically linked to the nature and position of substituents on both the thiazole (B1198619) and benzoic acid rings. Structure-activity relationship (SAR) studies on analogous compounds reveal that even minor chemical modifications can lead to significant changes in biological activity and target selectivity.

Research on related thiazole-containing compounds has demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. For instance, derivatives of thiazole have been identified as potent inhibitors of enzymes such as protein kinase CK2 and glucokinase. uokerbala.edu.iqresearchgate.net

In the context of 2-(thiazol-2-yl)benzoic acid analogues, SAR studies have elucidated several key principles:

Substitution on the Benzoic Acid Ring: The introduction of substituents on the benzoic acid moiety can modulate activity and selectivity. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the addition of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring maintained potent inhibitory activity against protein kinase CK2 while significantly enhancing antiproliferative activity against A549 lung cancer cells. uokerbala.edu.iq This suggests that the electronic and steric properties of substituents on the phenyl ring play a crucial role in the interaction with biological targets.

Substitution on the Thiazole Ring: Modifications to the thiazole ring can also profoundly impact biological outcomes. For instance, in a study of thiazole-2-yl benzamide (B126) derivatives as glucokinase activators, the nature of the substituent on the thiazole ring was found to be a critical determinant of activity. researchgate.net

The following table summarizes the impact of substituent modifications on the biological activity of compounds structurally related to 2-(1,3-Thiazol-2-yl)benzoic acid.

| Compound Scaffold | Substituent Modification | Observed Biological Activity | Reference |

| 4-(Thiazol-5-yl)benzoic acid | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid | Maintained potent protein kinase CK2 inhibition and increased antiproliferative activity. | uokerbala.edu.iq |

| Thiazole-2-yl benzamide | Varied substituents on the thiazole ring | Modulated glucokinase activation potential. | researchgate.net |

| Benzothiazol-2-amine | 5,6-difluoro substitution on the benzothiazole (B30560) ring | Potent inhibition of Gram-positive pathogens. | nih.gov |

Stereochemical Influences on Molecular Recognition and Efficacy

The three-dimensional arrangement of atoms in 2-(1,3-thiazol-2-yl)benzoic acid and its derivatives is a critical factor governing their interaction with chiral biological macromolecules such as enzymes and receptors. While the core structure of 2-(1,3-thiazol-2-yl)benzoic acid is planar, the introduction of chiral centers or the rotational freedom around the bond connecting the two rings can lead to distinct stereoisomers with potentially different biological activities.

The relative orientation of the thiazole and benzoic acid rings is of particular importance. The molecule can adopt various conformations due to rotation around the C-C single bond linking the two aromatic systems. Computational studies on the related N-(thiazol-2-yl)benzamide have shown that the conformational preference is influenced by weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atom, as well as intramolecular hydrogen bonding. globalresearchonline.net

In the case of 2-(1,3-thiazol-2-yl)benzoic acid, the conformation will be determined by a balance of steric hindrance between the ortho-hydrogen of the benzoic acid and the thiazole ring, and potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the thiazole ring. This can lead to a preferred planar or non-planar arrangement which will, in turn, affect how the molecule fits into a binding site.

For derivatives of 2-(1,3-thiazol-2-yl)benzoic acid that contain stereocenters, the absolute configuration can have a dramatic effect on efficacy. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.

Correlation between Molecular Structure and Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 2-(1,3-thiazol-2-yl)benzoic acid would be expected to show distinct signals for the protons on both the thiazole and benzoic acid rings. The protons on the thiazole ring would typically appear as doublets in the aromatic region. The protons on the benzoic acid ring would also appear in the aromatic region, with their chemical shifts and coupling patterns being influenced by the position of the thiazole substituent. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbon atoms of the thiazole ring, with the carbon atom attached to the sulfur and nitrogen atoms (C2) appearing at a significantly downfield shift (typically >160 ppm). mdpi.com The carbons of the benzoic acid ring and the carbonyl carbon of the carboxylic acid group would also have distinct chemical shifts. For benzoic acid itself, the carboxylic acid carbon appears around 167 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2-(1,3-thiazol-2-yl)benzoic acid would be dominated by strong absorption bands characteristic of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. acs.org The C=N and C=C stretching vibrations of the thiazole and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure, with characteristic fragments corresponding to the loss of the carboxylic acid group or cleavage of the bond between the two rings.

The following table provides predicted spectroscopic data for 2-(1,3-Thiazol-2-yl)benzoic acid based on data from structurally similar compounds.

| Spectroscopic Technique | Predicted Signature | Reference/Basis |

| ¹H NMR | Aromatic protons (thiazole & benzene rings): δ 7.0-8.5 ppm; Carboxylic acid proton: δ >10 ppm (broad singlet) | General chemical shift ranges for aromatic and carboxylic acid protons. |

| ¹³C NMR | Thiazole C2: >160 ppm; Benzene carbons: δ 120-140 ppm; Carbonyl carbon: ~167 ppm | mdpi.comnih.gov |

| IR Spectroscopy | O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad); C=O stretch (carbonyl): ~1700 cm⁻¹ | acs.org |

Computational SAR/SPR Analysis and Pharmacophore Modeling

Computational methods are increasingly employed to understand and predict the SAR and SPR of chemical compounds. For 2-(1,3-thiazol-2-yl)benzoic acid and its derivatives, computational tools can provide insights into their electronic properties, conformational preferences, and potential interactions with biological targets.

Computational SAR/SPR Analysis: Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are often correlated with the molecule's reactivity and biological activity. For example, a lower LUMO energy might indicate a greater propensity to accept electrons, which could be important for certain biological interactions.

Pharmacophore Modeling: Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active 2-(1,3-thiazol-2-yl)benzoic acid analogues would typically consist of features such as hydrogen bond donors (the carboxylic acid OH), hydrogen bond acceptors (the thiazole nitrogen and the carbonyl oxygen), and aromatic rings.

Based on studies of related compounds, a pharmacophore model for a hypothetical biological activity of 2-(1,3-thiazol-2-yl)benzoic acid derivatives might include:

An aromatic ring feature corresponding to the benzene ring.

A hydrogen bond donor feature from the carboxylic acid group.

A hydrogen bond acceptor feature from the thiazole nitrogen or the carbonyl oxygen.

A hydrophobic feature associated with the thiazole ring.

Such a model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. It can also guide the design of new derivatives with improved potency and selectivity.

Applications in Chemical and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

2-(1,3-Thiazol-2-yl)benzoic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex organic molecules. The thiazole (B1198619) ring is a recognized pharmacophore, and its incorporation into larger molecular frameworks is a common strategy in medicinal chemistry to develop new therapeutic agents. For instance, the 2-aminothiazole (B372263) scaffold is a key component in numerous antibacterial drugs. nih.gov

The synthetic utility of this compound is highlighted by its use in creating novel benzamide (B126) derivatives. Researchers have synthesized a series of thiazol-2-yl benzamide derivatives from benzoic acid, which have been investigated as potential glucokinase activators for the treatment of type 2 diabetes. researchgate.net Furthermore, the benzothiazole (B30560) moiety, a related structure, is found in various drugs with a range of biological activities, including riluzole, which is used to treat amyotrophic lateral sclerosis. mdpi.com

The reactivity of the thiazole and benzoic acid groups allows for diverse chemical transformations. The carboxylic acid can readily undergo esterification or amidation, while the thiazole ring can be functionalized or serve as a core for building larger heterocyclic systems. nih.govmdpi.com This versatility makes 2-(1,3-Thiazol-2-yl)benzoic acid and its derivatives valuable building blocks for creating structurally diverse compounds. acs.orgnih.gov For example, highly activated olefins containing a benzo[d]thiazol-2-yl-sulfone group have been synthesized and used to create a variety of polyfunctionalized heterocycles and acyclic molecular scaffolds. acs.orgnih.gov

The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine the antibacterial properties of both thiazole and sulfonamide groups, further illustrates the role of thiazole-containing compounds as building blocks for new therapeutic agents. nih.gov These examples underscore the importance of the 2-(1,3-thiazol-2-yl)benzoic acid scaffold in constructing complex molecules with significant biological potential.

Development of Functional Materials based on Thiazole-Benzoic Acid Scaffolds

The unique structural and electronic properties of the 2-(1,3-Thiazol-2-yl)benzoic acid scaffold make it an excellent candidate for the construction of functional materials, particularly in the fields of metal-organic frameworks (MOFs) and organic electronics.

In the realm of materials science, this compound and its isomers act as organic linkers in the formation of coordination polymers and MOFs. These materials are created through the self-assembly of metal ions and organic ligands, resulting in porous structures with potential applications in gas storage, separation, and catalysis. nih.gov For example, zinc(II) coordination polymers have been successfully prepared using an isomeric form, m-(2-thiazolyl)benzoic acid. mdpi.comresearchgate.net In these structures, the carboxylate group bridges two zinc centers, forming a "paddle-wheel" dimer, a common structural motif in MOFs. mdpi.com

The thiazole ring's nitrogen and sulfur atoms can also participate in coordination, offering additional sites for interaction with metal ions and influencing the final architecture and properties of the material. mdpi.com The luminescent properties of such coordination polymers have been explored, with studies showing that the emission can be affected by the presence of metal cations. mdpi.comresearchgate.net The development of MOFs with specific functionalities, such as selective sensing of metal ions like Fe³⁺, has been demonstrated with related triazolyl-benzoic acid ligands. nih.gov

Furthermore, the thiazole-benzoic acid scaffold is being investigated for its potential in organic electronic devices. Thiazole and its fused derivatives, like thiazolo[5,4-d]thiazole, are electron-deficient systems that are desirable for creating organic semiconductors. rsc.org The incorporation of a 2,1,3-benzothiadiazole (B189464) (BT) unit, a strong electron-withdrawing group, into molecular structures is a known strategy to enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic solar cells. polyu.edu.hk While direct use of 2-(1,3-Thiazol-2-yl)benzoic acid in this context is less documented, the fundamental properties of its constituent parts suggest its potential as a building block for novel organic semiconductors. The use of benzoic acid-based additives has been shown to improve the crystal growth and charge transport of organic semiconductors. researchgate.net

Future Research Directions and Outlook for 2 1,3 Thiazol 2 Yl Benzoic Acid

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-(1,3-thiazol-2-yl)benzoic acid and its derivatives is a cornerstone for their further investigation. While established methods exist, future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic routes. bepls.com

Key areas for future synthetic methodology development include:

Greener Synthetic Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. bepls.com This includes the use of recyclable catalysts, greener solvents like water or polyethylene (B3416737) glycol (PEG-400), and solvent-free reaction conditions. bepls.com Microwave-assisted synthesis and multicomponent reactions are also being explored to reduce reaction times and improve yields. bepls.comuokerbala.edu.iq

Catalyst-Free Methods: The development of catalyst-free reactions is highly desirable to avoid metal contamination in the final products, which is particularly crucial for pharmaceutical applications. bepls.com